molecular formula C42H55NO16 B15443678 methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate CAS No. 65222-74-4

methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Cat. No.: B15443678
CAS No.: 65222-74-4
M. Wt: 829.9 g/mol
InChI Key: DEGUCPPGAZTULS-UHFFFAOYSA-N
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Description

Methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate is a useful research compound. Its molecular formula is C42H55NO16 and its molecular weight is 829.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

65222-74-4

Molecular Formula

C42H55NO16

Molecular Weight

829.9 g/mol

IUPAC Name

methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H55NO16/c1-8-42(52)16-27(32-21(34(42)41(51)53-7)12-22-33(38(32)50)37(49)31-20(36(22)48)10-9-11-24(31)44)57-28-13-23(43(5)6)39(18(3)55-28)58-30-15-26(46)40(19(4)56-30)59-29-14-25(45)35(47)17(2)54-29/h9-12,17-19,23,25-30,34-35,39-40,44-47,50,52H,8,13-16H2,1-7H3

InChI Key

DEGUCPPGAZTULS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O

Origin of Product

United States

Biological Activity

Methyl 4-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the tetracene family of compounds, known for their unique photophysical properties. Its structure features multiple hydroxyl groups and a tetracene backbone, which may contribute to its biological activities. The presence of dimethylamino and ethyl groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts:

  • Anticancer Activity :
    • The compound has shown promise as an antineoplastic agent. Research indicates that it can inhibit the growth of cancer cells by interfering with critical signaling pathways involved in tumor growth.
    • In vitro studies demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including those dependent on the Hedgehog (Hh) signaling pathway.
  • Mechanism of Action :
    • The compound acts as a smoothened (Smo) antagonist, effectively impairing Hh-dependent tumor cell growth both in vitro and in vivo. This was evidenced by dose-response curves indicating significant inhibition of Hh signaling at low concentrations (IC50 values around 4.44 μM) .
    • It also affects the expression levels of key genes associated with tumor growth such as Gli1, Gli2, and Ptch1 .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several studies have highlighted the biological activities of the compound:

StudyFindings
Study 1 Demonstrated significant inhibition of Hh-dependent tumors in mouse models treated with the compound. Tumor growth was reduced by over 50% compared to control groups .
Study 2 In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 4.44 μM to 22.56 μM depending on the specific cell type .
Study 3 Evaluated antimicrobial efficacy against common pathogens; results indicated a broad spectrum of activity with minimal cytotoxicity to human cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity is crucial for therapeutic applications:

  • Absorption and Distribution :
    • The compound's solubility profile suggests good absorption characteristics; however, further studies are needed to quantify its bioavailability.
  • Toxicity Studies :
    • Initial toxicity assessments indicate that while effective against tumor cells, care must be taken to evaluate its effects on normal cells to mitigate adverse effects.

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